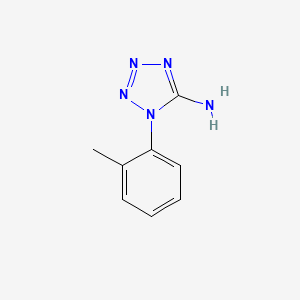

1-(2-Methylphenyl)tetrazol-5-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methylphenyl)tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-4-2-3-5-7(6)13-8(9)10-11-12-13/h2-5H,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNRLASOCRKGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879424 | |

| Record name | TETRAZOLE,5-AMINO-1-(O-TOLYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 2 Methylphenyl Tetrazol 5 Amine and Its Analogs

Classical and Conventional Synthetic Routes to 1-Aryl-5-aminotetrazoles

The primary methods for constructing the 1-aryl-5-aminotetrazole scaffold rely on two major strategies: the incorporation of an azide (B81097) moiety into a suitable precursor and the transformation of a thiourea (B124793) derivative.

Azide chemistry is a cornerstone in the synthesis of tetrazoles, leveraging the azide ion as a source of three of the five nitrogen atoms in the heterocyclic ring.

A common and effective method for preparing 5-aminotetrazole (B145819) derivatives involves the [3+2] cycloaddition reaction between an arylcyanamide and an azide. rsc.org The reaction of secondary arylcyanamides with sodium azide is a direct route to 1-aryl-5-aminotetrazoles. scispace.comtubitak.gov.tr

A facile and less hazardous approach utilizes glacial acetic acid as both the solvent and a proton source for the reaction between secondary arylcyanamides and sodium azide at room temperature. scispace.comtubitak.gov.tr This method produces a mixture of two isomeric products: 5-arylamino-1H-tetrazoles and 5-amino-1-aryl-1H-tetrazoles. scispace.comtubitak.gov.tr The reaction is typically allowed to proceed overnight and results in quantitative yields of the isomeric mixture based on TLC and NMR analysis. scispace.comtubitak.gov.tr The isomers can often be separated due to differences in solubility. scispace.comtubitak.gov.tr

| Entry | Aryl Group (in Arylcyanamide) | Product Ratio (4:3)¹ | Combined Yield (%) |

| 1 | Phenyl | 50:50 | 98 |

| 2 | 2-Methylphenyl | 60:40 | 98 |

| 3 | 4-Methylphenyl | 45:55 | 99 |

| 4 | 4-Methoxyphenyl | 40:60 | 99 |

| 5 | 4-Chlorophenyl | 65:35 | 98 |

| 6 | 4-Bromophenyl | 65:35 | 98 |

| 7 | 4-Nitrophenyl | 80:20 | 99 |

¹ Ratio of 5-amino-1-aryl-1H-tetrazole (4) to 5-arylamino-1H-tetrazole (3) as determined by ¹H-NMR. Data sourced from Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2009). scispace.comtubitak.gov.tr

A versatile and widely used one-pot synthesis of 1-substituted tetrazoles involves the reaction of primary amines, triethyl orthoformate (TEOF), and sodium azide. researchgate.netmdpi.com This three-component reaction is a convenient method for introducing a tetrazol-1-yl group into various molecules. researchgate.net The reaction is often carried out in a solvent like acetic acid, which facilitates the formation of the tetrazole ring. researchgate.net

The general nature of this heterocyclization reaction makes it applicable to a wide range of primary amines for the synthesis of 1-monosubstituted tetrazoles. researchgate.net Research has focused on optimizing reaction conditions and employing catalysts to improve yields and efficiency. researchgate.netlookchem.com For instance, the use of a copper nanocatalyst has been shown to successfully mediate the synthesis of 1-aryl-1H-tetrazoles from aromatic amines, sodium azide, and TEOF under solvent-free conditions. lookchem.com The order of reagent addition can significantly impact the reaction outcome, with the preferred method often involving the addition of acetic acid to a suspension of the amine and azide in TEOF to prevent the loss of the azidating agent as hydrazoic acid. researchgate.net

| Amine | Catalyst | Conditions | Yield (%) |

| Aniline | Fe₃O₄@silica sulfonic acid | Solvent-free, 80°C | High |

| Various Aromatic Amines | Copper Nanocatalyst | Solvent-free, 100°C | Good to Excellent |

| Various Primary Amines | Acetic Acid | 70-100°C | 51-94 |

This table represents a summary of findings from various sources. researchgate.netlookchem.comresearchgate.net

The addition of hydrazoic acid (HN₃) to the nitrile group of cyanamides is a fundamental method for the synthesis of 5-aminotetrazoles. acs.orgacs.org This reaction can be applied to both mono- and disubstituted cyanamides. acs.orgacs.org However, a major drawback of this procedure is the direct use of hydrazoic acid, which is highly explosive and toxic, posing significant health and safety risks to workers. google.comgoogle.com

To circumvent these hazards, methods have been developed where hydrazoic acid is generated in situ. A common approach involves the use of sodium azide in combination with an acid, such as ammonium (B1175870) chloride or, more directly, glacial acetic acid. scispace.comtubitak.gov.tr Even with in situ generation, careful control of the reaction conditions is necessary to avoid the accumulation of dangerous quantities of hydrazoic acid. google.comgoogle.com Processes have been designed to operate at a near-neutral pH to minimize the formation of free hydrazoic acid, reacting cyanamide (B42294) or dicyandiamide (B1669379) with an azide salt in the presence of an acidic reagent with a pKa between 3 and 7. google.comgoogle.com

The conversion of thioureas into 5-aminotetrazoles through desulfurization is another important synthetic strategy. researchgate.netbenthamdirect.comeurekaselect.com This process typically involves the reaction of a thiourea derivative with an azide source in the presence of a desulfurizing agent. The key transformation is the replacement of the sulfur atom with a nitrogen moiety to facilitate cyclization into the tetrazole ring. researchgate.net This route is valued for its versatility and applicability to the synthesis of a wide range of 5-amino-substituted tetrazoles. researchgate.netbenthamdirect.com

Metal salts are frequently employed to promote the desulfurization of thioureas in the synthesis of 5-aminotetrazoles. researchgate.netbenthamdirect.com These salts act as activators, facilitating the removal of the sulfur atom and subsequent cyclization with an azide. A variety of metal salts have been utilized for this purpose. For instance, a method using a cobalt catalyst has been demonstrated for the synthesis of tetrazoles from isothiocyanates, where the cobalt catalyst acts as the desulfurization reagent. researchgate.net Another approach involves a palladium(0)/iron(III) catalytic system where an azide-isocyanide coupling reaction generates an unsymmetrical carbodiimide (B86325) in situ, which then reacts with an azide source in the presence of FeCl₃ to form the aminotetrazole. researchgate.net This latter method avoids the use of toxic heavy metal salts like mercury (Hg) and lead (Pb) that were used in traditional approaches. researchgate.net

Desulfurization Processes of Thioureas

Hypervalent Iodine and Halogenated Reagents in Desulfurization

A common pathway to obtaining 1-substituted 5-aminotetrazoles involves the desulfurization of precursor thioureas. researchgate.net This transformation is often promoted by thiophilic agents. Among these, hypervalent iodine compounds and certain halogenated reagents have proven effective.

Hypervalent iodine(III) reagents are attractive due to their reactivity and relatively low toxicity. organic-chemistry.orgnih.gov Reagents such as o-iodoxybenzoic acid (IBX) and a combination of iodobenzene (B50100) with Oxone have been successfully employed to facilitate the cyclization of substituted thioureas with an azide source, typically sodium azide, to yield the desired 5-aminotetrazole ring. nih.govacs.org The mechanism generally involves the activation of the sulfur atom in the thiourea by the hypervalent iodine species, making it a better leaving group and facilitating the intramolecular cyclization with the azide ion.

Similarly, N-halogenated reagents like trichloroisocyanuric acid (TCCA) serve as effective desulfurizing agents in these syntheses. researchgate.netnih.govacs.org These reagents offer advantages such as being affordable, stable, and easy to handle. researchgate.net The reaction proceeds under mild conditions and often in more environmentally friendly solvents, providing a sustainable route to 1-substituted 5-aminotetrazoles. researchgate.net

| Reagent Type | Specific Examples | Application | Reference |

| Hypervalent Iodine | o-Iodoxybenzoic acid (IBX), Iodobenzene/Oxone | Desulfurization of thioureas to form 5-aminotetrazoles | nih.gov, acs.org |

| Halogenated Reagents | Trichloroisocyanuric acid (TCCA) | Desulfurization of thioureas to form 5-aminotetrazoles | nih.gov, acs.org, researchgate.net |

Advanced and Green Chemistry Approaches in 1-Aryl-5-aminotetrazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for synthesizing tetrazole derivatives. These include multicomponent reactions and novel catalytic systems.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are highly efficient for building complex molecular scaffolds. nih.govnih.gov

The Ugi four-component reaction (U-4CR) is a prominent MCR in organic synthesis. A significant modification, the Ugi-azide reaction, has become a method of choice for the synthesis of 1,5-disubstituted tetrazoles. mdpi.comresearchgate.net In this variation, hydrazoic acid (often generated in situ from sources like trimethylsilyl (B98337) azide or sodium azide) replaces the carboxylic acid component of the classic Ugi reaction. mdpi.commdpi.com The reaction brings together an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and hydrazoic acid to efficiently construct the 1,5-disubstituted tetrazole core. researchgate.net This strategy is noted for its broad scope and the ability to generate diverse libraries of tetrazole derivatives. nih.gov While the classic Ugi-azide reaction produces 1,5-disubstituted tetrazoles, it is important to note that it does not directly yield 1,5-disubstituted 5-aminotetrazoles. nih.govacs.org

Beyond the Ugi reaction, other convergent multicomponent pathways have been developed specifically for 1-substituted 5-aminotetrazoles. One such strategy involves a three-component reaction of an amine, an isothiocyanate (like phenyl isothiocyanate), and sodium azide, promoted by a thiophilic catalyst. nih.govacs.org A notable example uses bismuth nitrate (B79036) pentahydrate [Bi(NO₃)₃·5H₂O] under microwave irradiation. nih.govacs.org This method is advantageous for its short reaction times, simple workup procedure that avoids column chromatography, and the use of a non-toxic promoter. nih.govacs.org This approach successfully combines primary aliphatic and aromatic amines to generate the corresponding 1-substituted 5-aminotetrazoles in good yields. nih.gov

| MCR Strategy | Components | Product Type | Key Features | Reference |

| Ugi-Azide Reaction | Amine, Carbonyl, Isocyanide, Hydrazoic Acid | 1,5-Disubstituted Tetrazoles | High efficiency, broad scope | mdpi.com, researchgate.net |

| Bismuth-Promoted 3-CR | Amine, Isothiocyanate, Sodium Azide | 1-Substituted 5-Aminotetrazoles | Non-toxic promoter, short reaction times, simple workup | nih.gov, acs.org |

Catalytic Synthesis Methods

The use of catalysts can significantly improve the efficiency and environmental footprint of chemical reactions by allowing for milder conditions and reducing waste.

Lanthanide triflates, particularly ytterbium triflate hydrate (B1144303) [Yb(OTf)₃·H₂O], have emerged as highly effective and water-tolerant Lewis acid catalysts for a variety of organic transformations, including the synthesis of heterocycles. organic-chemistry.orgscribd.com Yb(OTf)₃ has been successfully used to catalyze the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. organic-chemistry.orgorganic-chemistry.org

In a typical procedure, an amine, triethyl orthoformate, and sodium azide react in the presence of a catalytic amount of Yb(OTf)₃. organic-chemistry.org This method demonstrates broad applicability, working for various substituted anilines, heterocyclic amines, and aliphatic amines. organic-chemistry.org The key advantages of this catalytic system include:

Milder reaction conditions compared to traditional methods. organic-chemistry.org

Good to excellent yields of the desired tetrazole products. organic-chemistry.org

Recyclability of the catalyst , which maintains high activity over multiple uses. organic-chemistry.org

This approach represents a more environmentally friendly and practical route for the large-scale synthesis of 1-substituted tetrazoles. organic-chemistry.org

| Catalyst | Reactants | Product | Advantages | Reference |

| Ytterbium Triflate Hydrate [Yb(OTf)₃·H₂O] | Amine, Triethyl Orthoformate, Sodium Azide | 1-Substituted-1H-tetrazole | Mild conditions, high yields, recyclable catalyst | organic-chemistry.org, organic-chemistry.org |

Zinc Salt Catalysis

The use of zinc salts as catalysts represents a significant advancement in tetrazole synthesis, particularly for the [3+2] cycloaddition of nitriles with sodium azide. This method, pioneered by Sharpless and coworkers, offers an environmentally friendlier alternative to traditional methods that often use more toxic reagents and solvents. organic-chemistry.orgnih.gov The reaction proceeds readily in water, minimizing the formation of hazardous hydrazoic acid. nih.gov

For the synthesis of 1-substituted-1H-tetrazoles from amines, zinc catalysis is also effective. For instance, zinc sulfide (B99878) (ZnS) nanoparticles have been employed as a reusable catalyst in the one-pot, three-component synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from primary amines, triethyl orthoformate, and sodium azide in DMF. daneshyari.com This method benefits from the catalyst's high efficiency and the straightforward work-up procedure. While direct examples for 1-(2-Methylphenyl)tetrazol-5-amine are not detailed, the broad applicability to various primary amines suggests its utility for this synthesis. daneshyari.com Zinc bromide has also been identified as a highly effective catalyst for these cycloadditions, sometimes requiring elevated temperatures for less reactive nitriles. nih.gov

Table 1: Zinc-Catalyzed Synthesis of Tetrazoles

| Catalyst | Reactants | Solvent | Key Advantage |

|---|---|---|---|

| ZnBr₂ | Organonitriles, NaN₃ | Water | Environmentally friendly, avoids hydrazoic acid formation. nih.gov |

Bismuth Nitrate Promoted Syntheses

Bismuth nitrate (Bi(NO₃)₃·5H₂O) has emerged as a non-toxic and effective promoter for the multicomponent synthesis of 5-aminotetrazoles. acs.orgresearchgate.net This protocol typically involves the reaction of a phenyl isothiocyanate, sodium azide, and an amine, often accelerated by microwave irradiation. acs.orgresearchgate.net The reaction is notable for its good yields, short reaction times (often just a few minutes), and simple workup that avoids chromatographic purification. acs.org

The proposed mechanism involves the formation of a carbodiimide intermediate. The regioselectivity of the final product, determining which nitrogen atom of the amine is attached to the tetrazole ring, is dictated by the electronic properties of the substituents. Generally, the more electron-donating group will be located at the N1 position of the tetrazole ring. acs.org This method has been successfully applied to a range of primary aliphatic and aromatic amines to produce various 1,5-disubstituted 5-aminotetrazoles. acs.org

Ultrasound-Promoted Regioselective Synthesis

The application of ultrasound irradiation offers a potent alternative energy source for promoting chemical reactions, often leading to shorter reaction times, milder conditions, and improved yields. In tetrazole synthesis, ultrasound has been successfully used to drive the one-pot, three-component reaction between primary amines, triethyl orthoformate, and sodium azide, catalyzed by ZnS nanoparticles. daneshyari.com This approach combines the benefits of heterogeneous catalysis with the energy efficiency of sonication. daneshyari.comnih.gov

Furthermore, ultrasound irradiation has been employed in Ugi-azide multicomponent reactions to produce 1,5-disubstituted-1H-tetrazoles. mdpi.comresearchgate.net These reactions, involving an aldehyde, an amine, an isocyanide, and an azide source (like TMSN₃), proceed at room temperature under sonication, yielding the desired products in low to good yields. mdpi.comresearchgate.net The use of ultrasound provides a valuable tool for accelerating these complex transformations under mild conditions. mdpi.comnih.gov

Table 2: Ultrasound-Assisted Synthesis of Tetrazole Analogs

| Reaction Type | Components | Conditions | Outcome |

|---|---|---|---|

| Three-Component | Primary amine, Triethyl orthoformate, NaN₃, ZnS catalyst | Ultrasonic irradiation | Shorter reaction times, high yields. daneshyari.com |

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone for accelerating chemical reactions, and tetrazole synthesis is no exception. lew.ro Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. lew.ronih.gov

Several protocols for synthesizing tetrazole derivatives utilize microwave irradiation. For instance, the bismuth nitrate-promoted synthesis of 5-aminotetrazoles from thioureas and sodium azide is effectively conducted under microwave heating (125 °C, 150 W), affording products in as little as 2-5 minutes. acs.org Another example is the [3+2] cycloaddition between nitriles and sodium azide, which is efficiently catalyzed by a heterogeneous copper(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating, yielding tetrazoles in 3-30 minutes. rsc.org The use of ytterbium triflate (Yb(OTf)₃) as a catalyst in the three-component synthesis of 1-substituted-1H-tetrazoles from amines, triethyl orthoformate, and sodium azide also benefits from microwave conditions. organic-chemistry.org

Azide-Free Synthetic Alternatives for 1-Aryl-1H-tetrazoles

Given the potential safety hazards associated with the use of azides, the development of azide-free synthetic routes is of significant interest. A notable and scalable alternative involves the use of diformylhydrazine. rsc.org In this methodology, an aryl amine is first subjected to diazotization. The resulting diazonium salt is then reacted with diformylhydrazine under mild, aqueous conditions. This approach circumvents the need to handle azide reagents directly and is attractive from a green chemistry perspective due to its use of water as a solvent. rsc.org While this method primarily yields 1-aryl-1H-tetrazoles, it represents a significant step towards safer production protocols for this class of compounds.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses a reactive exocyclic amino group that serves as a key handle for further chemical modifications. acs.org Functionalization at this position can lead to a wide array of derivatives with potentially new properties.

Modifications at the Amino Group

The primary amino group at the C5 position of the tetrazole ring is amenable to various chemical transformations, allowing for the synthesis of a diverse library of compounds. researchgate.netacs.org

Common derivatization strategies include:

N-Arylation: The amino group can undergo palladium-catalyzed N-arylation reactions to form N,1-diaryl-1H-tetrazol-5-amine derivatives. This method allows for the introduction of a second aryl group onto the scaffold. researchgate.net

Alkylation/Acylation: Standard alkylation and acylation reactions can be performed on the amino group. For example, N-functionalization has been used to link 5-aminotetrazole moieties to other heterocyclic systems, such as dinitropyrazole, to create high-density energetic materials. nih.gov The reaction typically involves reacting the aminotetrazole with a halo-functionalized molecule in the presence of a base. nih.gov

Reaction with Cyanogen (B1215507) Azide: In some synthetic strategies, the amino group of a starting 5-aminotetrazole can be further functionalized. For example, reaction with cyanogen azide can lead to the formation of C-N linked bistetrazolate compounds, demonstrating the reactivity of the amino group towards electrophilic nitrogen sources. rsc.org

These modifications highlight the versatility of the amino group as a point for diversification, enabling the exploration of the chemical space around the core this compound structure. researchgate.net

Iv. Theoretical and Computational Investigations of 1 2 Methylphenyl Tetrazol 5 Amine and Tetrazole Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for investigating molecular structures, electronic properties, and reactivity at the atomic level. These methods are frequently applied to tetrazole derivatives to elucidate their behavior.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of tetrazole analogs due to its favorable balance of computational cost and accuracy. DFT studies on related compounds, such as 5-(4-R-Phenyl)-1H-tetrazole derivatives, have been conducted to correlate their molecular electronic properties with their observed chemical behavior. researchgate.net

In a typical study, the geometry of the molecule is optimized without symmetry constraints using a specific functional and basis set, such as B3LYP/6-31G(d,p), which is commonly used for similar organic molecules. researchgate.net These calculations provide insights into the optimized molecular structure, bond lengths, and bond angles, forming the basis for further property analysis. Such an approach would be directly applicable to determine the most stable conformation of 1-(2-methylphenyl)tetrazol-5-amine, considering the rotational freedom of the 2-methylphenyl group relative to the tetrazole ring.

Beyond DFT, other computational methods offer different levels of theory. Ab initio methods, Latin for "from the beginning," compute properties based on first principles without using experimental data for parametrization. nih.gov While computationally intensive, they can provide very high accuracy, especially for smaller molecules or when specific, highly accurate energy calculations are needed.

Semi-empirical methods, conversely, use parameters derived from experimental data to simplify some of the complex integrals in the calculations. nih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems, though with a potential trade-off in accuracy. These methods are particularly useful for initial high-throughput screening of large libraries of tetrazole analogs before committing to more computationally expensive DFT or ab initio calculations.

A key outcome of quantum chemical calculations is the determination of electronic structure and reactivity descriptors. These values help in predicting how a molecule will behave in a chemical reaction. For a series of 5-phenyltetrazole derivatives, DFT calculations have been used to determine a range of these descriptors in both gaseous and aqueous phases to better simulate experimental conditions. researchgate.net

Key global reactivity descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. Higher EHOMO values indicate a better electron donor.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons. Lower ELUMO values indicate a better electron acceptor.

Energy Gap (ΔE = ELUMO – EHOMO): A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Absolute Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Fraction of Electrons Transferred (ΔN): Predicts the tendency of a molecule to donate or accept electrons when interacting with another entity, such as a metal surface.

Local selectivity parameters, like Fukui functions , are also calculated to identify the most reactive sites within a molecule, predicting specific atoms that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Calculated Quantum Chemical Properties for Phenyltetrazole Analogs Data sourced from a DFT study on 5-(4-R-Phenyl)-1H-tetrazole derivatives. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) |

| 5-Phenyl-1H-tetrazole | -7.155 | -0.996 | 6.159 |

| 5-(4-Methylphenyl)-1H-tetrazole | -6.890 | -0.898 | 5.992 |

| 5-(4-Methoxyphenyl)-1H-tetrazole | -6.642 | -0.849 | 5.793 |

| 5-(4-Chlorophenyl)-1H-tetrazole | -7.150 | -1.331 | 5.819 |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For tetrazole derivatives, these methods are crucial for drug discovery and development, helping to predict how they might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in rational drug design.

For instance, molecular docking and dynamics simulations were used to study N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme linked to hyperuricemia. nih.gov The studies revealed that the tetrazole moiety could fit into a specific sub-pocket of the enzyme, with a nitrogen atom (N-4) acting as a hydrogen bond acceptor to an asparagine residue (Asn768). nih.gov Similarly, docking studies of 1,5-disubstituted tetrazole derivatives against DNA gyrase and topoisomerase IV helped to rationalize their observed antimicrobial activity by identifying key interactions within the enzyme active sites. nih.gov

This approach allows researchers to visualize and analyze the specific intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex, thereby providing a hypothesis for the molecule's mechanism of action.

Table 2: Example of Molecular Docking Results for Tetrazole Derivatives Data from a study on 1,5-disubstituted tetrazoles as potential antimicrobial agents. nih.gov

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative 10 | S. aureus DNA Gyrase | -8.5 | Asp81, Gly85, Ser88 |

| Derivative 11 | S. aureus DNA Gyrase | -8.9 | Asp81, Glu58, Gly85 |

| Ciprofloxacin (Ref.) | S. aureus DNA Gyrase | -7.5 | Asp81, Ser88 |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are pivotal in modern SAR analysis. By docking a series of related compounds into a target's active site, researchers can build models that explain why certain structural modifications enhance activity while others diminish it.

A clear example is the structure-based drug design (SBDD) effort that led to the development of potent xanthine oxidase inhibitors. nih.gov Computational analysis guided the introduction of a tetrazole ring at a specific position on the phenyl scaffold to form a crucial hydrogen bond, which resulted in a ten-fold increase in inhibitory potency. nih.gov The same study computationally predicted that reversing the amide linkage in the scaffold would be detrimental to activity, a finding that was later confirmed experimentally. nih.gov

In another study on 1,5-disubstituted α-amino tetrazole derivatives as caspase-1 inhibitors, computational modeling helped to rationalize the observed SAR. The results indicated that tuning the hydrophobicity of a particular substituent (the R2 group) was key to modulating inhibitory potency, with a neopentyl group yielding the most active compound in the series. These examples highlight how computational approaches provide a rational basis for lead optimization, guiding the synthesis of analogs with improved efficacy.

Mechanistic Insights from Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and advanced multiconfigurational techniques, have been instrumental in elucidating the mechanisms governing the reactions and decomposition of tetrazoles. iosrjournals.orgacs.org These studies provide a molecular-level picture of reaction pathways, the nature of transient intermediates, and the factors controlling reaction outcomes.

Theoretical calculations are crucial for mapping the potential energy surfaces of chemical reactions involving tetrazoles. This includes their synthesis via cycloaddition reactions and their thermal decomposition.

The formation of 5-substituted tetrazoles often proceeds through a [3+2] cycloaddition between a nitrile and an azide (B81097). nih.gov Computational studies have investigated the transition states of this reaction, revealing that it is typically a concerted process. acs.org The energy barriers and reaction energies are highly dependent on the electronic nature of the substituents on the nitrile. acs.org Electron-withdrawing groups on the nitrile component tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide, resulting in lower activation barriers and more exothermic reactions. nih.govacs.org

For the decomposition of tetrazoles, computational models have proposed that the initial step is often a unimolecular, stepwise extrusion of molecular nitrogen. nih.gov Transition state calculations for the tautomerization between 1H- and 2H-tetrazoles, a fundamental process influencing their reactivity, have also been performed. DFT calculations (B3LYP) have been used to determine the activation barriers for this process, which are found to be around 60.0 ± 6.0 kcal/mol for various C-substituted tetrazoles. iosrjournals.org The presence of different substituents, whether electron-donating or electron-withdrawing, can modify these barriers, thereby influencing the equilibrium between tautomers. iosrjournals.org

Distortion/interaction or activation/strain models are also employed to analyze transition states in reactions involving tetrazole analogs like tetrazines. researchgate.net This analysis decomposes the activation energy into the energy required to distort the reactants into their transition-state geometries (distortion energy) and the interaction energy between the distorted molecules. Such studies have shown that reduced distortion energy can be a key factor in accelerating reaction rates. researchgate.net

Table 1: Summary of Computational Findings on Reaction Barriers and Energies for Tetrazole Analogs

| Reaction Type | Computational Method | Key Findings | Reference(s) |

| Cycloaddition (Nitrile + Azide) | DFT | Reaction is strongly exothermic; electron-withdrawing groups on the nitrile increase exothermicity and can stabilize reaction intermediates. | acs.org |

| Tautomerization (1H- ↔ 2H-) | DFT (B3LYP) | Activation barriers are predicted to be in the range of 60.0 ± 6.0 kcal/mol. Electron-donating groups can slightly lower the activation energy. | iosrjournals.org |

| IEDDA Cycloaddition (Tetrazine + TCO) | DFT (Distortion/Interaction Analysis) | The reactivity is primarily controlled by the distortion energy required to achieve the transition state geometry, rather than interaction energies. | researchgate.net |

The photochemistry of tetrazoles is complex, leading to the cleavage of the heterocyclic ring and the formation of a variety of photoproducts. researchgate.netnih.gov The specific decomposition pathway is highly dependent on the substitution pattern on the tetrazole ring. nih.gov Computational studies, often combined with matrix isolation spectroscopy, have been vital in identifying transient species and mapping out these intricate reaction pathways.

For close analogs of this compound, such as 1-methyl-(1H)-tetrazole-5-amine and 2-methyl-(2H)-tetrazole-5-amine, computational and experimental studies have revealed marked differences in their photochemical behavior. nih.gov Upon UV irradiation, both isomers can lead to the formation of a common diazirine intermediate, which can then rearrange to a carbodiimide (B86325). nih.gov However, the initial steps and other resulting products are distinct:

1-Substituted Isomers: Photolysis of 1-methyl-(1H)-tetrazole-5-amine leads to the formation of an amino cyanamide (B42294), a pathway considered novel for tetrazole photochemistry. nih.gov

2-Substituted Isomers: In contrast, the photolysis of 2-methyl-(2H)-tetrazole-5-amine exclusively produces a nitrile imine intermediate. This suggests that direct access to nitrile imines is a characteristic feature of the photodecomposition of 2H-tetrazoles. nih.gov

High-level calculations (CASPT2//CASSCF) on disubstituted tetrazoles further elaborate on these mechanisms. acs.org These studies map the potential energy surfaces for photolysis from excited states, confirming that the fragmentation patterns are selective. The calculations show that the photogeneration of singlet imidoylnitrene is the predominant pathway for 1,5-disubstituted tetrazoles, while 2,5-disubstituted tetrazoles fragment to generate nitrile imines. acs.org These theoretical findings provide a framework for predicting that the photochemical decomposition of this compound would likely proceed via the formation of an imidoylnitrene, consistent with its 1,5-disubstitution pattern.

Table 2: Predicted Photochemical Decomposition Pathways for Tetrazole Analogs

| Tetrazole Isomer Type | Key Intermediate(s) | Final Product(s) | Computational Insight | Reference(s) |

| 1-Methyl-5-aminotetrazole | Diazirine | Amino Cyanamide, Carbodiimide | Represents a novel reaction pathway characteristic of 1H-tetrazoles. | nih.gov |

| 2-Methyl-5-aminotetrazole | Nitrile Imine, Diazirine | Carbodiimide | Exclusive formation of nitrile imine points to a pathway specific to 2H-tetrazoles. | nih.gov |

| General 1,5-Disubstituted Tetrazoles | Singlet Imidoylnitrene | Various rearrangement/fragmentation products | Kinetic evaluations show this pathway is predominant over triplet state reactions. | acs.org |

| General 2,5-Disubstituted Tetrazoles | Nitrile Imine | Various rearrangement/fragmentation products | Unveils distinct fragmentation patterns compared to 1,5-isomers. | acs.org |

Computational chemistry is widely used to predict the stability and reactivity of tetrazole compounds, which is crucial for their application, particularly in energetic materials and pharmaceuticals. nih.govnih.gov

Theoretical studies using DFT have shown that for simple C-substituted tetrazoles, the 2H-tautomer is generally more energetic (less stable) than the 1H-tautomer. iosrjournals.org The stability is influenced by substituents; for instance, electron-withdrawing groups like nitro and carboxy groups are predicted to result in higher activation barriers for tautomerization compared to unsubstituted tetrazole. iosrjournals.org The aromaticity of the tetrazole ring, a key factor in its stability, can also be quantified computationally. Geometry-based aromaticity indices show significant differences between the ground state and the transition state, indicating a loss of aromatic character during reactions like tautomerization. iosrjournals.org

For more complex systems, quantitative structure-property relationship (QSPR) models based on computational parameters have been developed. nih.gov These statistical models can predict properties like thermal decomposition temperature (Tdec) and impact sensitivity (IS) for a diverse range of tetrazoles. Mechanistic analysis of these models suggests that thermal and impact-initiated decomposition may proceed through different pathways. For example, such models have indicated that amino-substituted tetrazoles tend to be less impact-sensitive. nih.gov The stability of tetrazoles is also a key feature in their use as bioisosteres for carboxylic acids in drug design, where their metabolic stability is a significant advantage. nih.gov

Table 3: Predicted Effects of Substituents on Tetrazole Stability and Reactivity

| Substituent Type | Predicted Effect on Stability/Reactivity | Method of Prediction | Reference(s) |

| Electron-Donating Groups | Lower the activation energy for tautomerization to a small extent. | DFT Calculations | iosrjournals.org |

| Electron-Withdrawing Groups | Increase the activation barrier for tautomerization; can stabilize ring-opened azidoimine forms. | DFT Calculations | iosrjournals.orgwikipedia.org |

| Amino Groups | Tend to decrease impact sensitivity in energetic materials. | QSPR Statistical Modeling | nih.gov |

| Hydrogen Substituents | Tend to have a higher thermal decomposition temperature (Tdec). | QSPR Statistical Modeling | nih.gov |

V. Research Applications of 1 2 Methylphenyl Tetrazol 5 Amine and Its Derivatives Non Clinical Focus

Medicinal Chemistry Research Prospects

Exploration of Bioisosteric Potential with Carboxylic Acids and Amides

A cornerstone of the medicinal chemistry interest in tetrazoles, including the 1-aryl-tetrazol-5-amine series, is the ring's function as a bioisostere of the carboxylic acid group. researchgate.netlifechemicals.comnih.govnih.gov Bioisosteric replacement is a key strategy in drug design to enhance a molecule's pharmacological and pharmacokinetic properties. The tetrazole group is acidic, with a pKa value similar to that of a carboxylic acid, but it offers several advantages. nih.gov

Substituted tetrazoles are frequently employed as metabolically stable substitutes for carboxylic acids. lifechemicals.com This substitution can lead to improved characteristics such as increased lipophilicity, better metabolic stability against in vivo degradation, controlled conformational rigidity, and potentially enhanced potency. beilstein-journals.org For instance, the replacement of a carboxylic acid with a tetrazole ring was a critical design step in the development of potent angiotensin II receptor blockers. researchgate.net Furthermore, the tetrazole moiety can also serve as a chemical surrogate for a cis-amide bond, expanding its utility in creating peptidomimetics and other complex molecules. lifechemicals.combeilstein-journals.org This approach allows medicinal chemists to fine-tune the properties of a lead compound to achieve a more desirable therapeutic profile. beilstein-journals.org

In Vitro Biological Activity Screening and Modulatory Effects

Derivatives of 1-aryl-tetrazol-5-amine are routinely subjected to a wide array of in vitro biological assays to uncover their potential as modulators of various cellular targets. The planar, electron-rich, and polynitrogen structure of the tetrazole ring allows it to participate in diverse binding interactions, leading to a broad spectrum of pharmacological activities. nih.gov Research has demonstrated that compounds featuring this scaffold can exhibit potent effects, including but not limited to enzyme inhibition and receptor modulation. nih.govnih.gov

The 1-aryl-tetrazol-5-amine framework and its derivatives have been investigated as inhibitors of several key enzymes implicated in human disease.

Caspase-1 Inhibition: A series of 1,5-disubstituted α-amino tetrazole derivatives were identified as a novel class of non-covalent caspase-1 inhibitors. nih.gov Caspase-1 is a critical enzyme in the inflammasome pathway, which regulates inflammatory responses. The study found that derivatives with a tetrahydroisoquinoline moiety showed the best potency, with the neopentyl-substituted compound 5ae being the most effective. nih.gov These findings suggest a potential application for such compounds in treating inflammatory disorders. nih.gov

Urease Inhibition: Ester derivatives of Valsartan, a prominent antihypertensive drug featuring a biphenyl (B1667301) tetrazole structure, have demonstrated significant urease inhibitory activity. nih.gov Urease is a key enzyme for bacteria like Helicobacter pylori. Structure-activity relationship (SAR) studies indicated that the type and position of substituents on the aryl ring were crucial for determining the inhibitory potency. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition: In the search for new antimicrobial agents, 1,5-disubstituted tetrazole derivatives have shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. nih.gov Two compounds in particular, 10 and 11 , displayed high inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations in the low micromolar range. nih.gov

Table 1: Enzyme Inhibition by Tetrazole Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Derivative 5ae | Caspase-1 | 15.1 µM | nih.gov |

| Derivative 10 | DNA Gyrase (S. aureus) | 1 µM | nih.gov |

| Derivative 11 | DNA Gyrase (S. aureus) | 1 µM | nih.gov |

| Derivative 10 | Topoisomerase IV (S. aureus) | 1 µM | nih.gov |

| Derivative 11 | Topoisomerase IV (S. aureus) | 1 µM | nih.gov |

The ability of the tetrazole ring to mimic a carboxylic acid makes it a key component in ligands designed to interact with various receptors. Receptor-ligand binding assays are fundamental tools for quantifying these interactions. nih.gov

Angiotensin II Receptor: The tetrazole group is a prominent feature in several marketed angiotensin II receptor blockers (ARBs) used to treat hypertension, such as Losartan and Valsartan. lifechemicals.comnih.gov In these drugs, the acidic tetrazole ring is essential for high-affinity binding to the receptor. researchgate.net

Metabotropic Glutamate Receptor 5 (mGluR5): Researchers have successfully identified and optimized a series of disubstituted tetrazoles that act as negative allosteric modulators (NAMs) of the mGluR5 receptor. nih.gov These modulators bind to a site on the receptor distinct from the primary ligand binding site and can fine-tune receptor activity. nih.gov

Monoamine Transporters: 1,5-disubstituted tetrazoles have been designed as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine. nih.gov Altering the linkers and substituents on the tetrazole-piperidine scaffold allowed for the modulation of potency and selectivity for each transporter. nih.gov

A significant area of research for 1-aryl-tetrazol-5-amine derivatives is in oncology, specifically as agents that interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated anticancer strategy. nih.govnih.gov

Tubulin Polymerization Inhibition: Several series of 1,5-diaryl tetrazoles have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. nih.govnih.gov These compounds prevent the assembly of αβ-tubulin heterodimers into microtubules. nih.gov In a study of combretastatin (B1194345) A-4 analogues, the tetrazole derivative 4l was found to be 8- to 31-fold more active than its triazole counterpart. nih.gov

Cell Cycle Arrest: The disruption of microtubule formation by these tetrazole derivatives leads to a halt in the cell division process. nih.gov Mechanistic studies have confirmed that potent tubulin-inhibiting tetrazoles cause cells to arrest in the G2/M phase of the cell cycle, which subsequently can induce apoptosis (programmed cell death). nih.govresearchgate.net

Table 2: Antiproliferative and Tubulin Polymerization Inhibition by 1,5-Diaryl Tetrazole Derivatives

| Compound | Cell Line (Cancer Type) | Antiproliferative Activity (IC₅₀, nM) | Tubulin Polymerization Inhibition (IC₅₀) | Reference |

|---|---|---|---|---|

| 4l | HL-60 (Leukemia) | 1.3 | ND | nih.gov |

| HT-29 (Colon) | 2.2 | |||

| MCF-7 (Breast) | 8.1 | |||

| 5b | HL-60 (Leukemia) | 1.4 | ND | nih.gov |

| HT-29 (Colon) | 1.5 | |||

| MCF-7 (Breast) | 7.4 |

ND: Not Determined in the cited study.

Lead Optimization and Design Strategies

The journey from an initial "hit" compound to a viable drug candidate involves extensive lead optimization. For derivatives of 1-(2-Methylphenyl)tetrazol-5-amine, this process employs several key strategies.

Structure-Activity Relationship (SAR) Analysis: A critical component of optimization is the systematic modification of the lead compound to understand the relationship between its chemical structure and biological activity. For 1,5-diaryl tetrazole tubulin inhibitors, SAR studies revealed that a 4'-ethoxyphenyl group at the C-5 position of the tetrazole ring resulted in maximal antiproliferative activity. nih.gov Similarly, for caspase-1 inhibitors, a tetrahydroisoquinoline moiety was found to be crucial for potency. nih.gov

Hit-to-Lead Optimization: This phase focuses on improving the properties of initial screening hits. In the development of mGluR5 NAMs, researchers synthesized series of disubstituted tetrazoles and used metrics like ligand efficiency and lipophilic efficiency to analyze the SAR data, which helped identify a promising lead candidate for further development. nih.gov

Rational Design Strategies: The design of new derivatives is often guided by established principles. The use of the tetrazole as a bioisostere for a carboxylic acid or cis-amide is a primary design strategy. beilstein-journals.orgnih.gov Other approaches include creating rigid analogues of known active compounds to improve binding affinity and selectivity, as was done with tetrazole-based analogues of combretastatin A-4. nih.gov

Agrochemical Research Applications

While the tetrazole moiety is present in various biologically active compounds, specific research on this compound in agrochemical applications is not extensively documented in publicly available literature. However, the broader class of tetrazole derivatives has been explored for potential use in agriculture, particularly in herbicide and pesticide development.

The investigation of tetrazole derivatives for herbicidal properties is an active area of research. Although direct studies on the phytocidal activity of this compound are limited, research on analogous compounds provides insight into the potential of this chemical class. For instance, certain tetrazole derivatives have been shown to exhibit phytotoxicity. The structural features of these compounds, such as the nature and position of substituents on the phenyl and tetrazole rings, play a crucial role in their biological activity.

Herbicidal compositions containing tetrazole derivatives have been the subject of patent applications, indicating commercial interest in this class of compounds for weed management. For example, a patent discloses herbicidal compositions comprising 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide, which are noted for their effectiveness against noxious plants. acs.org This highlights the potential for N-substituted tetrazol-5-amines to serve as a scaffold for new herbicidal agents.

The chemical structure of this compound makes it a viable intermediate in the synthesis of more complex molecules with potential pesticidal activity. The amino group at the 5-position of the tetrazole ring is a key functional group that can be readily modified to introduce different pharmacophores. Research has demonstrated the synthesis of various pesticide intermediates from tetrazole precursors. For example, 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol derivatives have been prepared and investigated for the detection of pesticides, showcasing the utility of the tetrazole scaffold in agrochemical-related research. researchgate.net

Material Science Applications

The high nitrogen content and inherent energetic nature of the tetrazole ring make this compound and its derivatives attractive candidates for various applications in material science, particularly in the fields of coordination chemistry and energetic materials.

The tetrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. The nitrogen atoms can act as donor sites, allowing for the formation of a wide variety of coordination complexes and polymers with diverse structures and properties. 5-Aminotetrazole (B145819), a parent compound to this compound, is known to act as a 1,3-binucleophile in multicomponent reactions, highlighting its versatility in forming complex structures. researchgate.net The N-4 nitrogen of the tetrazole ring is basic and readily binds to metal halides, forming coordination complexes. wikipedia.org

The introduction of a 2-methylphenyl group at the N-1 position influences the steric and electronic properties of the ligand, which can be used to fine-tune the resulting coordination architecture and the properties of the metal complexes. Research on related 1-substituted-5-aminotetrazoles demonstrates their ability to form coordination polymers with interesting magnetic and structural properties.

A significant area of research for this compound and its derivatives is in the field of energetic materials. The high nitrogen content (82.3% for 5-aminotetrazole) and positive enthalpy of formation of tetrazole compounds contribute to their high energy density. researchgate.net These properties make them potential candidates for use in propellants, explosives, and gas-generating compositions for applications like airbags. wikipedia.orgrsc.org

The strategy of forming energetic coordination polymers (ECPs) by combining energetic ligands like tetrazoles with metal centers is a promising approach to developing next-generation energetic materials with improved safety and performance. nih.gov These ECPs can exhibit high thermal stability and reduced sensitivity to external stimuli such as impact and friction. nih.govnih.gov For example, a one-dimensional energetic coordination polymer, [Co(mmtz)2]n, assembled from Co(II) and 5-mercapto-1-methyl-tetrazole, demonstrated a high enthalpy of formation (907 kJ mol⁻¹) and low sensitivity, making it a potential candidate for a safe explosive. nih.govnih.gov

The introduction of nitro groups into the tetrazole structure can further enhance energetic performance. For instance, nitration of 5-amino-1H-tetrazole yields compounds with detonation velocities and pressures comparable to common explosives like TNT and RDX. researchgate.net The thermal stability of these energetic materials is a critical factor, with studies showing that the decomposition behavior is influenced by the molecular structure.

| Compound | Enthalpy of Formation (kJ mol⁻¹) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| [Co(mmtz)₂]n | 907 | - | - | nih.govnih.gov |

| 1-methyl-5-(nitrimino)-1H-tetrazole | - | ~9173 | - | researchgate.net |

| Ammonium (B1175870) salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | 3.60 kJ g⁻¹ | - | - | rsc.org |

Beyond energetic applications, derivatives of this compound are being explored for other advanced materials. The versatility of the tetrazole ring allows for its incorporation into polymers. For example, 5-aminotetrazole-based energetic polymers have been synthesized, exhibiting enhanced density and nitrogen content compared to traditional azide (B81097) homopolymers. mdpi.com The functionalization of these polymers can be tailored to achieve specific properties.

The development of new synthetic methodologies, such as the three-component synthesis of 1-substituted 5-aminotetrazoles promoted by bismuth nitrate (B79036), expands the accessibility and diversity of these compounds for various material science applications. acs.org

Vi. Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tetrazole derivatives, including 1-(2-Methylphenyl)tetrazol-5-amine, is a cornerstone of their application. Future research will prioritize the development of novel and sustainable synthetic methods that are not only efficient but also environmentally benign.

Key Developments and Future Trends:

Multicomponent Reactions (MCRs): MCRs are increasingly recognized as powerful tools for generating complex molecules in a single step, offering advantages in terms of atom economy and step efficiency. researchgate.net The Ugi and Passerini reactions, for instance, have been adapted for tetrazole synthesis, and future work will likely focus on expanding the scope of MCRs to produce a wider variety of 1,5-disubstituted tetrazoles. beilstein-journals.orgnih.gov The use of 5-aminotetrazole (B145819) as a building block in these reactions is an area of growing interest. researchgate.net

Green Chemistry Approaches: A significant push towards "green" synthesis is evident. This includes the use of environmentally friendly solvents, catalysts, and energy sources. mdpi.com Microwave-assisted synthesis has already demonstrated its potential to accelerate reaction times and improve yields for tetrazole derivatives. tandfonline.comtandfonline.comresearchgate.net Future methodologies will likely explore solvent-free reaction conditions and the use of reusable heterogeneous nanocatalysts to further minimize environmental impact. mdpi.comnih.gov

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The application of microwave-assisted continuous operation processes for the synthesis of key tetrazole intermediates has been shown to be efficient and is an area ripe for further exploration. tandfonline.comtandfonline.com

Novel Catalytic Systems: The exploration of new catalysts is crucial for developing efficient synthetic routes. Bismuth nitrate (B79036) has been shown to promote the three-component synthesis of 1-substituted 5-aminotetrazoles, offering a powerful alternative to traditional methods. acs.org Research into other novel and recoverable catalysts will continue to be a priority.

A comparative look at traditional versus emerging synthetic methods highlights the shift towards sustainability and efficiency.

| Method | Description | Advantages | Future Scope |

| Traditional Synthesis | Often involves multi-step processes with potentially hazardous reagents like hydrazoic acid. wikipedia.orggoogle.com | Well-established procedures. | Phasing out in favor of safer and more efficient methods. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. nih.gov | High atom economy, step efficiency, and structural diversity. researchgate.netnih.gov | Broader application to diverse tetrazole scaffolds. beilstein-journals.org |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. tandfonline.comtandfonline.com | Reduced reaction times, increased yields, and cleaner reactions. mdpi.com | Integration with flow chemistry for continuous production. |

| Green Catalysis | Employs environmentally benign and often reusable catalysts. mdpi.com | Reduced waste, lower environmental impact, and cost-effectiveness. | Discovery of novel, highly efficient, and selective catalysts. |

Advanced Characterization Techniques for Complex Tetrazole Architectures

A thorough understanding of the three-dimensional structure and intermolecular interactions of tetrazole derivatives is fundamental to their rational design and application. Future research will increasingly rely on a combination of advanced spectroscopic and crystallographic techniques to elucidate the intricate architectures of these molecules.

Key Techniques and Their Future Applications:

X-ray Crystallography: This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and crystal packing. wikipedia.orgaminer.org For complex tetrazole derivatives, single-crystal X-ray diffraction will remain the gold standard for confirming stereochemistry and understanding intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routine methods for confirming the chemical structure of synthesized tetrazoles. acs.orgnih.govaminer.orgacs.orgajol.info Future applications will involve more advanced NMR techniques to study dynamic processes, such as tautomerism and atropisomerism, which can be prevalent in substituted tetrazoles. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of newly synthesized compounds. acs.orgacs.org Advanced MS techniques, such as tandem mass spectrometry (MS/MS), will be crucial for fragmentation studies, providing further structural insights.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice, providing a deeper understanding of the forces that govern the solid-state structure. aminer.org Its application will become more routine in complementing X-ray diffraction data.

Noncovalent Interaction (NCI) Analysis: NCI analysis is another computational method that helps to identify and visualize noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for molecular recognition and self-assembly. aminer.org

The integration of these techniques will provide a comprehensive picture of the structural landscape of this compound and its derivatives, facilitating the design of molecules with specific desired properties.

Integrated Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. For this compound, this integrated approach will be instrumental in accelerating the identification of new lead compounds and understanding their mechanisms of action.

Key Strategies and Their Impact:

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. nih.gov It is widely used to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. aminer.orgiosrjournals.org It can provide insights into molecular electrostatic potential, which is crucial for understanding intermolecular interactions, and can help predict the kinetic stability and reactivity of different isomers. aminer.org

In Silico ADME/Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.gov

By combining these computational approaches with targeted synthesis and in vitro/in vivo testing, researchers can more efficiently navigate the vast chemical space of tetrazole derivatives to identify promising new therapeutic agents and functional materials. acs.org

Expansion of Biological Target Identification and Mechanistic Studies

While tetrazole derivatives are known to exhibit a broad range of biological activities, a key area of future research will be the precise identification of their molecular targets and the elucidation of their mechanisms of action. lifechemicals.com This knowledge is critical for the development of more potent and selective therapeutic agents.

Emerging Research Focus:

Target Identification Strategies: Computational repositioning strategies, which involve screening existing compounds against a wide range of biological targets, can help to identify novel therapeutic applications for tetrazole derivatives. f1000research.com

Enzyme Inhibition Studies: Many tetrazole-containing drugs exert their effects by inhibiting specific enzymes. nih.gov Future research will focus on identifying new enzymatic targets for this compound and its analogs, such as DNA gyrase and topoisomerase IV in bacteria. nih.gov

Receptor Binding Assays: Investigating the binding affinity of tetrazole derivatives to various receptors is crucial for understanding their pharmacological profiles.

Cellular and In Vivo Studies: Elucidating the effects of these compounds on cellular pathways and in animal models of disease is essential for validating their therapeutic potential and understanding their in vivo mechanism of action. researchgate.net For example, studies on the ability of tetrazole derivatives to inhibit tubulin polymerization and arrest the cell cycle provide valuable insights into their anticancer potential. tandfonline.comtandfonline.comresearchgate.net

A deeper understanding of the structure-activity relationships (SAR) will emerge from these studies, guiding the design of next-generation tetrazole-based drugs with improved efficacy and safety profiles. nih.gov

Novel Applications in Interdisciplinary Fields

The unique properties of the tetrazole ring, including its planarity, nitrogen-rich nature, and ability to act as a bioisostere for carboxylic acids, make it an attractive scaffold for applications beyond traditional medicinal chemistry. beilstein-journals.orgnih.govresearchgate.netlifechemicals.com

Potential Interdisciplinary Applications:

Materials Science: The ability of tetrazoles to coordinate with metal ions makes them valuable ligands for the construction of metal-organic frameworks (MOFs). lifechemicals.com These materials have potential applications in gas storage, catalysis, and sensing. Tetrazole-containing polymers are also being explored as high-performance materials. lifechemicals.com

Agriculture: Some tetrazole derivatives have shown promise as plant growth regulators. lifechemicals.com Further research could lead to the development of novel and more effective agrochemicals.

Coordination Chemistry: The nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions, leading to the formation of stable complexes. researchgate.netresearchgate.net These complexes can have interesting catalytic and magnetic properties.

Energetic Materials: The high nitrogen content of the tetrazole ring contributes to a high heat of formation, making some tetrazole derivatives suitable for use as gas-generating agents in applications like airbags. wikipedia.org

The exploration of these and other interdisciplinary applications will undoubtedly broaden the impact and utility of this compound and the wider class of tetrazole compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Methylphenyl)tetrazol-5-amine, and how can regiochemical challenges be addressed?

Methodological Answer: The synthesis of tetrazol-5-amine derivatives typically involves cyclization of thiourea precursors or nucleophilic substitution reactions. For example, halogenated tetrazol-5-amine regioisomers were synthesized via cyclization of thiourea analogues under controlled conditions, with regiochemistry confirmed by X-ray crystallography . Key steps include:

- Cyclization: Use of HCl/EtOH or H2O2/acetic acid to convert thioureas to tetrazoles.

- Regiochemical control: Substituent positioning (e.g., 2-methylphenyl group) influences reaction pathways; NMR and single-crystal X-ray diffraction (e.g., SHELX programs ) are critical for structural validation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- X-ray crystallography: Resolve tautomeric forms (e.g., 1H- vs. 2H-tetrazole) and confirm substituent positions. SHELXL is widely used for small-molecule refinement .

- Thermogravimetric analysis (TGA): Assess decomposition temperatures (e.g., 171–270°C for related tetrazole salts ).

- Infrared (IR) spectroscopy: Monitor NH2 wagging modes (~800–900 cm<sup>−1</sup>) to detect matrix-packing effects or planarization .

- Differential scanning calorimetry (DSC): Study phase transitions and exothermic/endothermic events relevant to storage or reactivity.

Advanced Research Questions

Q. What photochemical degradation pathways are observed for this compound, and how do they impact experimental design?

Methodological Answer: UV irradiation (λ > 235 nm) of tetrazol-5-amine derivatives induces:

- Tautomerization: Formation of mesoionic structures (e.g., 3-methyl-1H-tetrazol-3-ium-5-aminide) .

- Ring cleavage: Production of methyl azide and cyanamide, with secondary reactions yielding methylenimine and isocyanic acid .

Mitigation strategies: - Conduct photostability studies under inert atmospheres (argon matrix) to isolate primary degradation products.

- Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict reaction pathways and validate with experimental IR data .

Q. How can this compound be functionalized for applications in energetic materials or antimicrobial agents?

Methodological Answer:

- Energetic materials: Synthesize nitrogen-rich salts (e.g., potassium or ammonium derivatives) via acid-base reactions. HANTP salts exhibit detonation velocities (D: 7.5–9.3 km/s) comparable to HMX, validated using EXPLO5 software and Gaussian 03 for heat of formation calculations .

- Antimicrobial agents: Introduce halogen or methoxy substituents to enhance lipophilicity and membrane interaction. For example, halogenated tetrazoles showed MIC values <10 µg/mL against Mycobacterium tuberculosis .

Key considerations: - Balance sensitivity (impact/friction) with performance metrics for energetic materials.

- Use in vitro assays (e.g., broth microdilution) to correlate structural modifications with bioactivity.

Q. What computational methods are recommended to predict the reactivity and tautomeric equilibria of this compound?

Methodological Answer:

- Tautomer prediction: Employ DFT (B3LYP) or ab initio methods (MP2) to calculate relative energies of tautomers. Solvent effects (PCM model) improve accuracy for solution-phase studies.

- Reactivity mapping: Use Fukui indices or molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.

- Validation: Cross-reference computed IR/Raman spectra with experimental data (e.g., NH2 stretching modes at ~3300–3500 cm<sup>−1</sup>) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of tetrazol-5-amine derivatives?

Methodological Answer:

- Structural verification: Ensure compounds are not regioisomeric mixtures (e.g., 1H- vs. 2H-tetrazole) by X-ray crystallography .

- Assay standardization: Compare MIC values using identical bacterial strains (e.g., M. tuberculosis H37Rv) and protocols .

- Meta-analysis: Evaluate substituent effects (e.g., electron-withdrawing groups reduce basicity, altering bioavailability) across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.